

Unveiling the Therapeutic Potential of Elaiophylin's Natural Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Elaiophylin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiophylin, a C2-symmetric 16-membered macrodiolide antibiotic originally isolated from *Streptomyces melanosporus*, has garnered significant attention for its diverse and potent biological activities.^{[1][2][3]} Its natural analogs, a family of structurally related compounds, exhibit a similarly broad spectrum of effects, including antimicrobial, anticancer, immunosuppressive, antiviral, anti-inflammatory, and α -glucosidase inhibitory properties.^{[1][4]} This technical guide provides an in-depth overview of the known natural analogs of **Elaiophylin**, their biological properties with a focus on quantitative data, detailed experimental protocols for key assays, and visualization of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Natural Analogs of Elaiophylin

Numerous natural analogs of **Elaiophylin** have been isolated from various strains of *Streptomyces*.^[2] Structural variations primarily occur in the substitution patterns at different positions of the macrodiolide backbone, such as methylation or hydroxylation at C-11 and/or C-11', methylation at C-2 and/or C-2', and variations in the side chains at C-14 and/or C-14'.^[1] Some notable analogs include:

- 11-O-methylelaiophylin and 11,11'-O-dimethylelaiophylin: These analogs are often formed as artifacts during isolation processes using methanol.[1][2]
- Efomycins: This subgroup, including Efomycin G and M, presents variations such as the absence of the glycosylated hemiketal moiety and the presence of an unsaturated enone.[1][2] Efomycin M is a specific inhibitor of selectin and has been in preclinical trials.[1][4]
- Halichoblelides: These compounds, like Halichoblelide D, are characterized by the replacement of a 6-deoxyfucose unit with a methoxy group.[1][2]
- Other Analogs: Several other derivatives have been identified, including 11',12'-dehydroelaiophylin and 11,11'-O-dimethyl-14'-deethyl-14'-methylelaiophylin.[5][6]

Biological Properties and Quantitative Data

The diverse biological activities of **Elaiophylin** and its analogs are a key area of research. The following sections and tables summarize their major properties with available quantitative data.

Antimicrobial Activity

Elaiophylin and its analogs have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[1][7] They are generally inactive against Gram-negative bacteria, yeast, and fungi.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of **Elaiophylin** and Analogs against Various Pathogens

Compound	Organism	MIC (µg/mL)	Reference
Elaiophylin (1)	MRSA	1–4	[1]
VRE	1–4	[1]	
M. tuberculosis H37Rv	0.5–4	[7]	
11-O-methylelaiophylin (2)	MRSA	1–4	[1]
VRE	1–4	[1]	
M. tuberculosis H37Rv	0.5–4	[7]	
11,11'-O-dimethylelaiophylin (3)	B. subtilis	Active at 50 µg/mL	[1]
S. aureus	Active at 50 µg/mL	[1]	
MRSE	2–16	[1]	
M. tuberculosis H37Rv	0.5–4	[7]	[7]
Efomycin G (4)	MRSA	1–16	
VRE	1–16	[7]	
M. tuberculosis H37Rv	0.5–4	[7]	

Anticancer Activity

The anticancer effects of **Elaiophylin** and its analogs are multifaceted, involving cytotoxicity, inhibition of angiogenesis, induction of apoptosis, and modulation of autophagy.[\[1\]](#)[\[8\]](#)

Table 2: Cytotoxicity (IC50) of **Elaiophylin** and Analogs against Cancer Cell Lines

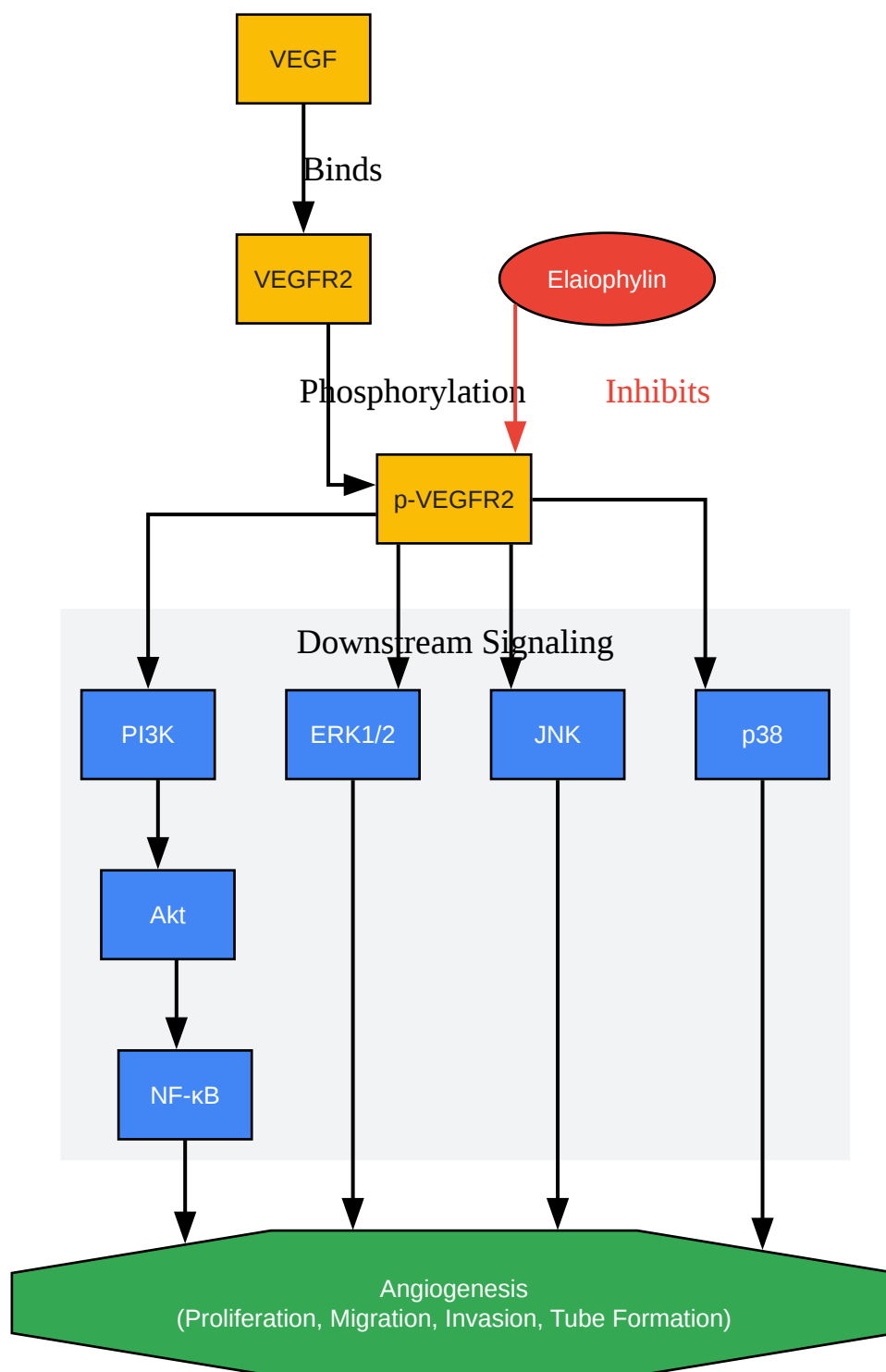
Compound	Cell Line	IC50 (μM)	Reference
Elaiophylin	HUVECs	0.4394	[9]
A549, H1975, Calu-3 (Lung Cancer)	~0.25 - 1		
BxPC-3, PANC-1 (Pancreatic Cancer)	Not specified, but inhibits proliferation	[8]	
Halichoblelide D (1)	HeLa (Cervical Cancer)	0.30	[10]
MCF-7 (Breast Cancer)	0.33	[10]	
Elaiophylin Analogs (1-7)	HeLa	0.19 - 2.12	[10]
MCF-7	0.19 - 2.12	[10]	
Elaiophylin (1) & 11- O-methylelaiophylin (2)	L02 (Human Liver)	0.14 - 0.28	[7]
293T (Human Kidney)	0.14 - 0.28	[7]	
MCF-7 (Breast Cancer)	0.14 - 0.28	[7]	

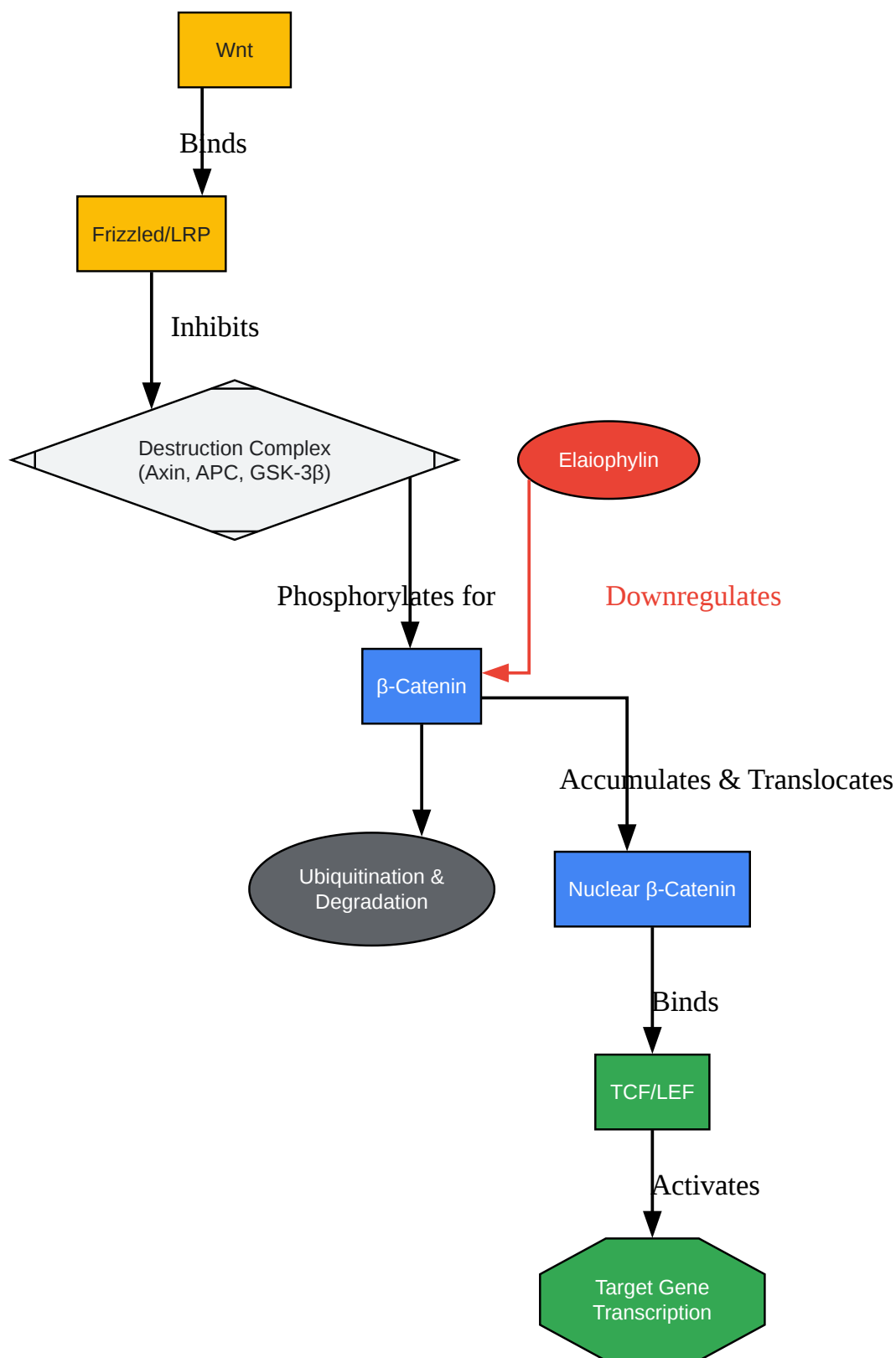
Signaling Pathways Modulated by Elaiophylin

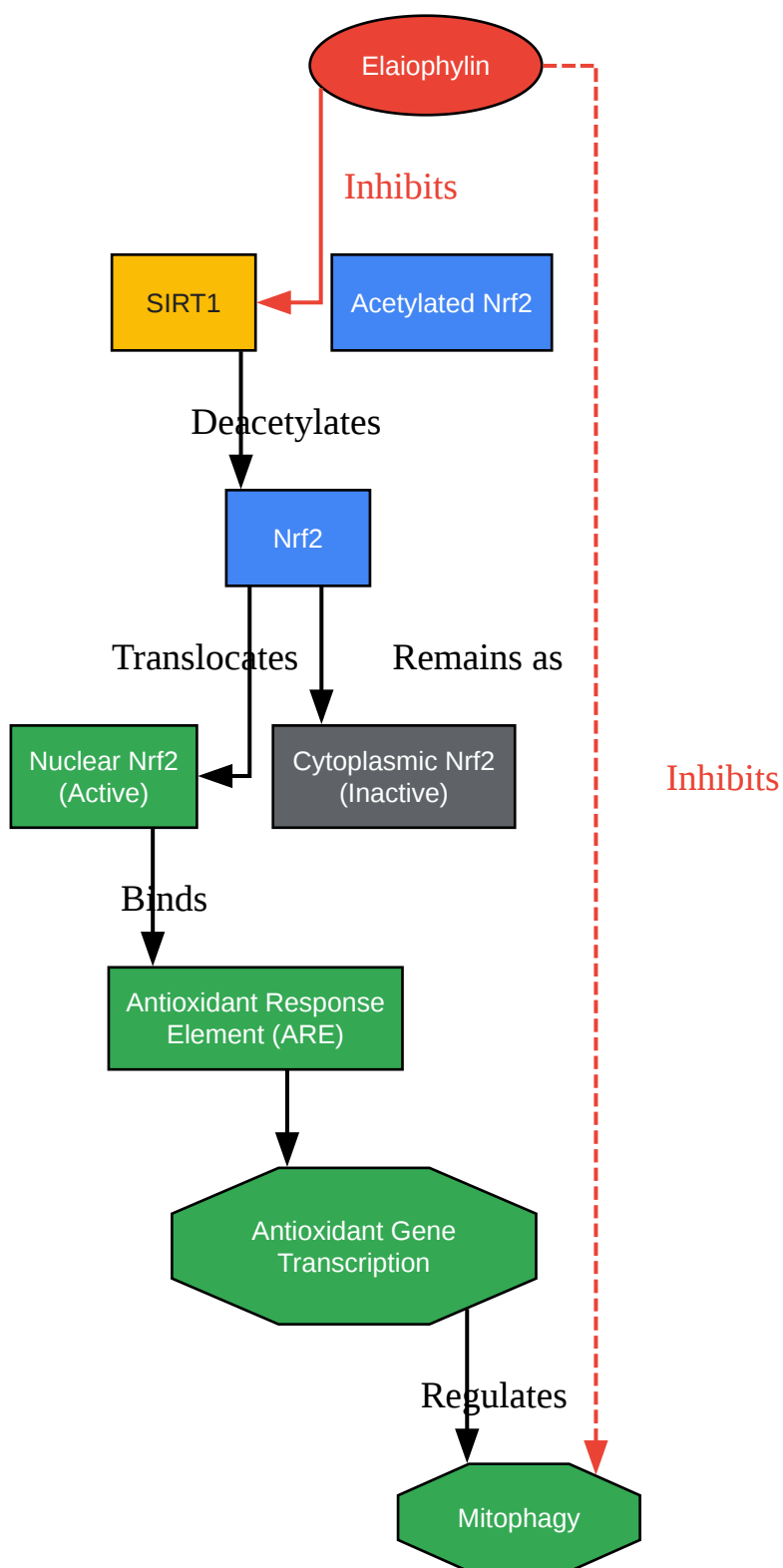
Elaiophylin exerts its biological effects by modulating several key signaling pathways implicated in cancer progression and other diseases.

VEGFR2 Signaling Pathway

Elaiophylin has been shown to inhibit tumor angiogenesis by downregulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[9] This leads to the suppression of downstream signaling molecules such as Akt, ERK1/2, JNK, p38, and NFκB, which are crucial for VEGF-induced angiogenesis.[9]







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